molecular formula C9H11BrClN B1141567 (S)-4-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 1228570-71-5

(S)-4-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No. B1141567
M. Wt: 248.54734
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-4-bromo-2,3-dihydro-1H-inden-1-amine often involves multi-step organic reactions, employing bromination and amination techniques. For example, methods for synthesizing related brominated and aminomethylated compounds typically start from substrates that allow for the introduction of bromine and amine groups through nucleophilic substitution reactions or through the use of catalysts to facilitate the addition of these functional groups (Györi et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds like (S)-4-bromo-2,3-dihydro-1H-inden-1-amine is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques provide detailed information on the molecular geometry, stereochemistry, and electronic structure, which are crucial for understanding the compound's reactivity and physical properties (Nakazumi et al., 1990).

Scientific Research Applications

Amine-functionalized Materials

Synthesis and Applications : Amine-functionalized materials, such as metal–organic frameworks (MOFs), have shown significant promise in various applications, including CO2 capture, due to the strong interaction between CO2 and basic amino functionalities. These materials demonstrate excellent CO2 sorption capacity at low pressures and have potential applications in catalysis (Lin, Kong, & Chen, 2016).

Biogenic Amines in Food and Beverages

Detection and Impact : The presence of biogenic amines in wine and other fermented foods is a critical concern due to their potential health risks. The detection, origin, and strategies for degradation of these amines are important for ensuring product quality and consumer safety. Understanding the microbiological and oenological factors leading to amine formation can help in developing better control measures (Guo, Yang, Peng, & Han, 2015).

Environmental and Health Impact of Nitrogen-containing Compounds

Degradation and Removal : Advanced oxidation processes have been identified as effective for the mineralization of nitrogen-containing compounds, including amines, in environmental applications. These processes improve the efficacy of water treatment schemes and are critical in addressing the global concern over the presence of toxic amino compounds in water supplies (Bhat & Gogate, 2021).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

(1S)-4-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZSXVETDUUMZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-bromo-2,3-dihydro-1H-inden-1-amine

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